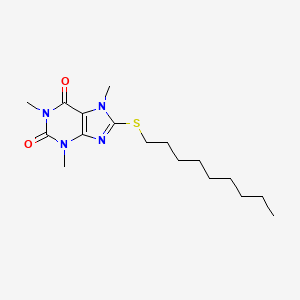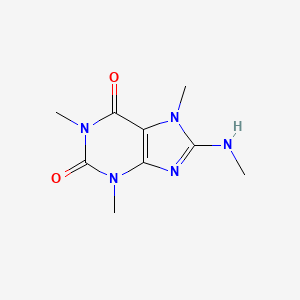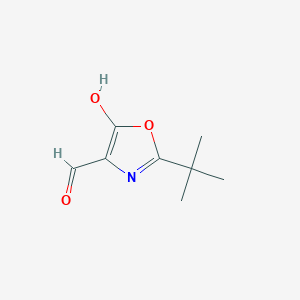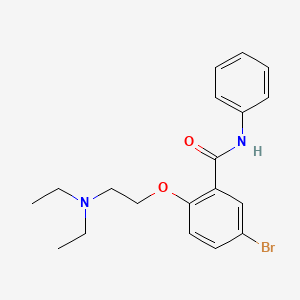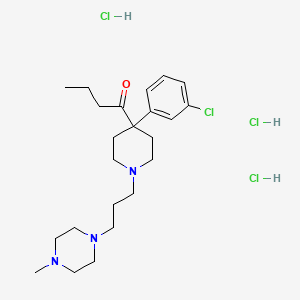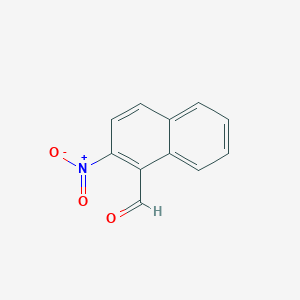
2-Nitronaphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7NO3. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the second position and an aldehyde group (-CHO) at the first position on the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitronaphthalene-1-carbaldehyde typically involves the nitration of naphthalene followed by formylation. One common method is the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to produce 2-nitronaphthalene. This intermediate can then be subjected to a Vilsmeier-Haack reaction, where it reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the first position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of zeolite-assisted regioselective nitration has been explored to improve yield and selectivity . This method employs nitrogen dioxide and molecular oxygen in the presence of a zeolite catalyst, offering a more environmentally friendly alternative to traditional nitration processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products:
Oxidation: 2-Nitronaphthalene-1-carboxylic acid.
Reduction: 2-Aminonaphthalene-1-carbaldehyde.
Substitution: Meta-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Nitronaphthalene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Research explores its potential as an intermediate in the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Nitronaphthalene-1-carbaldehyde involves its interaction with molecular targets through its nitro and aldehyde groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function .
Vergleich Mit ähnlichen Verbindungen
1-Nitronaphthalene: Differing in the position of the nitro group, this compound exhibits different reactivity and applications.
2-Methyl-1-nitronaphthalene: The presence of a methyl group alters its chemical properties and reactivity compared to 2-Nitronaphthalene-1-carbaldehyde.
Uniqueness: this compound is unique due to the combination of its nitro and aldehyde functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research.
Eigenschaften
IUPAC Name |
2-nitronaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)12(14)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOOAYOTXDPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594260 |
Source


|
| Record name | 2-Nitronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58998-07-5 |
Source


|
| Record name | 2-Nitronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
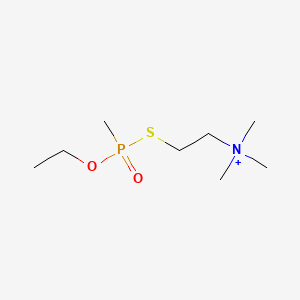
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
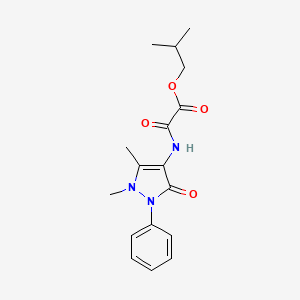
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)

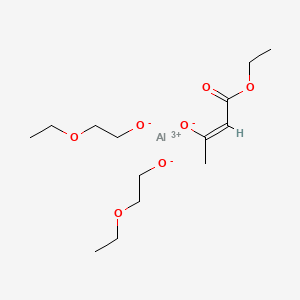
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
